![molecular formula C23H17NO2S B5186509 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol, also known as MIPT, is a chemical compound that belongs to the family of thiazepine derivatives. It has gained significant attention in the scientific community due to its potential application in various research fields.
Applications De Recherche Scientifique
Malaria Drug Development
The compound GNF-Pf-5129 is part of the Malaria Drug Accelerator (MalDA) Consortium’s innovative target-guided discovery platform . The consortium aims to advance the development of new antimalarial drugs .
Antimalarial Mechanism of Action
Metabolomic studies have profiled GNF-Pf-5129 and showed that it clusters with GNF-Pf-5660, a known hemoglobin uptake inhibitor that does not affect hemozoin detoxification . This suggests that GNF-Pf-5129 might have a similar mechanism of action.
Multidrug-Resistant Modulator
GNF-Pf-5129, also known as MMV085203, has been identified as a phenotypic screening hit that kills both blood- and sexual-stage P. falciparum parasites . This suggests its potential as a multidrug-resistant modulator in malaria treatment.
Medicinal Potential
The compound “6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol” is a type of benzothiazepine . Benzothiazepines have medicinal potential and can be synthesized to incorporate structural variation at the three aromatic regions of the structure, and at the sulfur atom .
Antiplasmodial Mechanisms of Action
Recent metabolomic developments for antimalarial drug discovery have pointed out innovative metabolic pathways that can revitalize the antimalarial pipeline . The compound “6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol” could potentially be involved in these pathways.
Uncomplicated Malaria and Resistance Management
MMV000563, also known as MMV688533, is in early development for uncomplicated malaria treatments and resistance management . It features rapid parasite killing in vitro and clearance in induced blood-stage malaria study .
Long Half-Life in Human Volunteers
MMV000563 has a long half-life in human volunteers . This suggests that it could be administered in a low single dose, which would be beneficial in terms of patient compliance and treatment cost .
Potential for Use in Pregnancy
MMV000563 is non-teratogenic, indicating its potential for use in pregnancy . This is significant as malaria poses a serious risk to pregnant women and their unborn children, and safe and effective treatment options are needed .
Mécanisme D'action
Target of Action
It is part of the malaria drug accelerator (malda) consortium’s research, which focuses on linking phenotypic hits to function for malaria .
Mode of Action
It is known that the compound has shown efficacy againstPlasmodium falciparum, the parasite responsible for malaria . The compound’s interaction with its targets leads to the inhibition of the parasite’s growth and survival .
Biochemical Pathways
Compounds that target the parasite formate nitrite h±transporter (pffnt), responsible for lactate efflux and ph maintenance, demonstrate a profile of metabolic collapse . This suggests that GNF-Pf-5129 may similarly affect metabolic pathways in the parasite.
Result of Action
The result of GNF-Pf-5129’s action is the inhibition of Plasmodium falciparum growth and survival . This makes it a potential candidate for antimalarial drug development.
Propriétés
IUPAC Name |
11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCPELUXWSHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.